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molecular formula C8H8BrNO3 B2570580 Methyl 4-bromo-6-methoxypicolinate CAS No. 1256789-39-5

Methyl 4-bromo-6-methoxypicolinate

Cat. No. B2570580
M. Wt: 246.06
InChI Key: AAWIADLBEITCEV-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

246 mg (1.00 mmol) 4-bromo-6-methoxy-pyridine-2-carboxylic acid methyl ester was dissolved in 5 mL MeOH and treated with 2.50 mL 4 M aqueous NaOH solution at RT for 12 h. The solvent was removed by distillation. the residue was taken up in water and acidified with 4 M aqueous hydrochlorid acid. The precipitate was filtered off, washed with water and dried.
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([O:12][CH3:13])[N:6]=1)=[O:4].[OH-].[Na+]>CO>[Br:11][C:9]1[CH:8]=[C:7]([O:12][CH3:13])[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
246 mg
Type
reactant
Smiles
COC(=O)C1=NC(=CC(=C1)Br)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC(=C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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